1-(Piperidin-4-YL)piperazine trihydrochloride
CAS No.: 1217074-64-0
Cat. No.: VC0175464
Molecular Formula: C9H22Cl3N3
Molecular Weight: 278.646
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217074-64-0 |
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Molecular Formula | C9H22Cl3N3 |
Molecular Weight | 278.646 |
IUPAC Name | 1-piperidin-4-ylpiperazine;trihydrochloride |
Standard InChI | InChI=1S/C9H19N3.3ClH/c1-3-10-4-2-9(1)12-7-5-11-6-8-12;;;/h9-11H,1-8H2;3*1H |
Standard InChI Key | TUMYQEJJJPWPSJ-UHFFFAOYSA-N |
SMILES | C1CNCCC1N2CCNCC2.Cl.Cl.Cl |
Introduction
Chemical Structure and Identity
Molecular Composition and Identification
1-(Piperidin-4-YL)piperazine trihydrochloride is characterized by the molecular formula C9H22Cl3N3 with a molecular weight of 278.6 g/mol . This compound is registered in chemical databases with the PubChem CID 53326961 . The parent compound before salt formation is 1-(Piperidin-4-yl)piperazine (CID 15386099) . The structure features two distinct heterocyclic rings - a piperazine ring connected to a piperidine ring at the 4-position of the piperidine.
Nomenclature and Synonyms
Several synonyms exist for this compound in chemical literature and databases:
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1217074-64-0 (CAS number)
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1-(PIPERIDIN-4-YL)PIPERAZINE TRIHYDROCHLORIDE
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1-(4-Piperidyl)piperazine Trihydrochloride
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MFCD11518985
The IUPAC name for this compound is 1-piperidin-4-ylpiperazine;trihydrochloride, which precisely describes its chemical structure and salt form .
Structural Representation
The structural representation of 1-(Piperidin-4-YL)piperazine trihydrochloride includes several standardized notations:
These notations provide a machine-readable representation of the chemical structure, facilitating database searches and computational analyses.
Physical and Chemical Properties
Physical Characteristics
The physical state of 1-(Piperidin-4-YL)piperazine trihydrochloride at standard conditions is presumed to be a solid, as is typical for hydrochloride salts of nitrogen-containing compounds. The trihydrochloride form significantly alters the physical properties compared to the free base, particularly enhancing water solubility through ionization of the nitrogen atoms.
Chemical Reactivity
The chemical reactivity of 1-(Piperidin-4-YL)piperazine trihydrochloride is largely determined by its nitrogen-containing functional groups. The compound contains three nitrogen atoms that can participate in various chemical reactions:
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The piperazine nitrogens can act as nucleophiles in substitution reactions
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The piperidine nitrogen can engage in hydrogen bonding and electrostatic interactions
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All three nitrogens are protonated in the trihydrochloride form, affecting their reactivity
A notable characteristic of this compound is its ability to form hydrogen bonds. Research has shown that the distal nitrogen of the piperazine ring can make hydrogen bonds with amino acid residues such as Asp337 in protein binding sites . This property is significant for understanding potential interactions with biological targets.
Structural Comparisons with Related Compounds
Relationship to Parent Compound
1-(Piperidin-4-YL)piperazine trihydrochloride is the salt form of the parent compound 1-(Piperidin-4-yl)piperazine . The addition of three hydrochloride molecules significantly changes the compound's properties, particularly increasing water solubility and potentially altering bioavailability.
Structural Analogs and Derivatives
Several structural analogs of this compound exist, including:
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1-(piperidin-4-yl)-4-propylpiperazine trihydrochloride, which has an additional propyl group on the piperazine ring
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1,4-bis{4-[1-(4-trifluoromethylbenzyl)guandin-1-yl]but-1-yl}piperazine tetrahydrochloride, a more complex derivative with guanidine functional groups
These structural variations can significantly impact pharmacological properties such as receptor binding affinity, selectivity, and biological activity.
Structure-Activity Relationships
Impact of Structural Modifications
Studies on related compounds provide insights into how structural modifications impact biological activity. For instance, research on piperazine derivatives has shown that:
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Substitution patterns on the piperazine ring can significantly affect receptor selectivity
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The introduction of specific functional groups can enhance or diminish biological activity
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Salt forms (such as hydrochloride) can substantially alter bioavailability and pharmacokinetic properties
In the case of piperazine derivatives studied for histamine receptor interactions, it was found that certain structural elements play key roles in receptor binding. For example, a study on 1,4-bis{4-[1-(4-trifluoromethylbenzyl)guandin-1-yl]but-1-yl}piperazine tetrahydrochloride showed that the trifluoromethylbenzylguandinbutyl moiety was critical for histamine H3 receptor blocking activity .
Current Research Status and Future Directions
Future Research Opportunities
The structural features of 1-(Piperidin-4-YL)piperazine trihydrochloride suggest several potential research directions:
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Exploration of its interaction with various receptor types, particularly those that typically bind piperazine-containing ligands
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Investigation of its potential as a building block for developing compounds with specific pharmacological profiles
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Structure-activity relationship studies to understand how modifications to this scaffold impact biological activity
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Evaluation of potential applications in fields beyond pharmaceuticals, such as catalysis or materials science
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